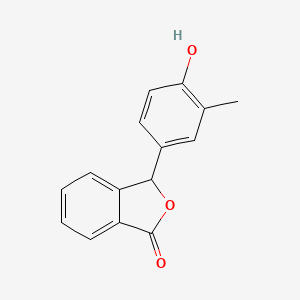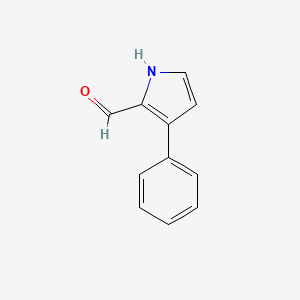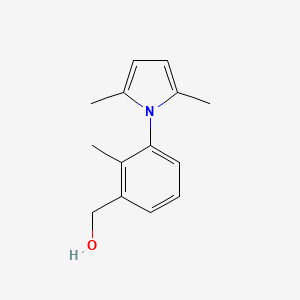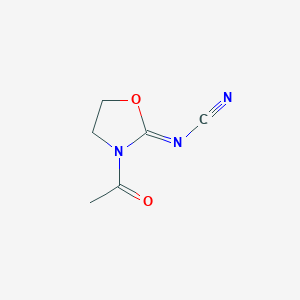
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety linked to an acetimidamide group via an oxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
The next step involves the introduction of the cyclopropanecarbonyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the quinoline derivative is reacted with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Finally, the acetimidamide group is introduced through a nucleophilic substitution reaction. The quinoline derivative is reacted with an appropriate acetimidamide precursor under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of novel materials with unique properties.
作用機序
The mechanism of action of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Quinoline: A simpler compound with similar structural features.
8-Hydroxyquinoline: A derivative of quinoline with a hydroxyl group at the 8-position.
Cyclopropanecarboxylic acid: A compound with a cyclopropane ring and a carboxylic acid group.
Uniqueness
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the quinoline moiety with the cyclopropanecarbonyl and acetimidamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H15N3O3 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC名 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] cyclopropanecarboxylate |
InChI |
InChI=1S/C15H15N3O3/c16-13(18-21-15(19)11-6-7-11)9-20-12-5-1-3-10-4-2-8-17-14(10)12/h1-5,8,11H,6-7,9H2,(H2,16,18) |
InChIキー |
JSRCAUTXPPDAGH-UHFFFAOYSA-N |
異性体SMILES |
C1CC1C(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N |
正規SMILES |
C1CC1C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)




![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)

![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)


